molecular formula C19H27N3O3S2 B2380313 5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049443-43-7

5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2380313
CAS No.: 1049443-43-7
M. Wt: 409.56
InChI Key: KLNUZIYTUZOINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

5-ethyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c1-3-18-8-9-19(26-18)27(23,24)20-10-11-21-12-14-22(15-13-21)16-4-6-17(25-2)7-5-16/h4-9,20H,3,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNUZIYTUZOINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.